N,N,3-Trimethyl-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethyl-2-nitroaniline is an organic compound belonging to the class of nitroanilines It features a nitro group (-NO2) and three methyl groups (-CH3) attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N,3-Trimethyl-2-nitroaniline can be synthesized through nitration of N,N,3-trimethylaniline. The nitration process typically involves the reaction of N,N,3-trimethylaniline with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: As mentioned, reducing agents like hydrogen gas with a catalyst or sodium borohydride are commonly used.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
N,N,3-Trimethyl-2-nitroaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N,3-Trimethyl-2-nitroaniline involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s hydrophobicity and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaniline: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
2-Nitroaniline: Contains a nitro group but lacks the additional methyl groups, resulting in different chemical properties and reactivity.
N,N,2,3-Trimethyl-4-nitroaniline: Another nitroaniline derivative with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: N,N,3-Trimethyl-2-nitroaniline is unique due to the presence of both nitro and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where such properties are desired .
Eigenschaften
Molekularformel |
C9H12N2O2 |
---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
N,N,3-trimethyl-2-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-7-5-4-6-8(10(2)3)9(7)11(12)13/h4-6H,1-3H3 |
InChI-Schlüssel |
AXGNMFJYRDTQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.